molecular formula C9H14N2O2 B1372363 (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid CAS No. 1177352-85-0

(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1372363
CAS No.: 1177352-85-0
M. Wt: 182.22 g/mol
InChI Key: IKHKKHQEJQBWPK-UHFFFAOYSA-N
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Description

(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid typically involves the condensation of appropriate pyrazole derivatives with acetic acid or its derivatives. One common method is the cyclocondensation of hydrazine with 1,3-dicarbonyl compounds, followed by alkylation and subsequent carboxylation . The reaction conditions often require heating under reflux in solvents such as acetonitrile or ethanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the pyrazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is unique due to the presence of both ethyl and acetic acid functional groups, which can influence its reactivity and biological activity.

Properties

IUPAC Name

2-(4-ethyl-3,5-dimethylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-8-6(2)10-11(7(8)3)5-9(12)13/h4-5H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHKKHQEJQBWPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(N=C1C)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675465
Record name (4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177352-85-0
Record name (4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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